molecular formula C13H17NO B2372652 3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene] CAS No. 1540690-55-8

3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]

Cat. No.: B2372652
CAS No.: 1540690-55-8
M. Wt: 203.285
InChI Key: MWVJFPJJSLDRLY-ZDUSSCGKSA-N
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Description

3’,4’-dihydro-2’H-spiro[morpholine-3,1’-naphthalene] is a spirocyclic compound characterized by a morpholine ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-dihydro-2’H-spiro[morpholine-3,1’-naphthalene] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with morpholine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3’,4’-dihydro-2’H-spiro[morpholine-3,1’-naphthalene] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3’,4’-dihydro-2’H-spiro[morpholine-3,1’-naphthalene] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-dihydro-2’H-spiro[morpholine-3,1’-naphthalene] involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-dihydro-2’H-spiro[morpholine-3,1’-naphthalene] is unique due to its combination of a morpholine ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4R)-spiro[2,3-dihydro-1H-naphthalene-4,3'-morpholine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-6-12-11(4-1)5-3-7-13(12)10-15-9-8-14-13/h1-2,4,6,14H,3,5,7-10H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVJFPJJSLDRLY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)COCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@]3(C1)COCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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